Near-Complete Loss of Cytotoxicity Versus Paclitaxel in Human Ovarian Carcinoma Clonogenic Assays
6α-Hydroxypaclitaxel exhibits a near-total loss of cytotoxic activity relative to the parent drug paclitaxel in in vitro clonogenic assays using the A2780 human ovarian carcinoma cell line [1]. This finding is consistent across the CC531 rat colon-carcinoma cell line, confirming the metabolite's detoxified nature [1].
| Evidence Dimension | Cytotoxic activity in clonogenic assays |
|---|---|
| Target Compound Data | Cytotoxicity lost (no quantitative IC50 reported; qualitative loss confirmed) |
| Comparator Or Baseline | Paclitaxel (parent drug): retains full cytotoxic activity in same assay systems |
| Quantified Difference | Qualitative loss of activity; metabolites described as 'virtually inactive' compared with parent drug [1] |
| Conditions | In vitro clonogenic assays; A2780 human ovarian carcinoma cell line; CC531 rat colon-carcinoma cell line [1] |
Why This Matters
This near-complete loss of cytotoxic potency confirms that 6α-OHP is a detoxification product rather than an active metabolite, making it essential as a reference standard for distinguishing parent drug activity from metabolite interference in pharmacokinetic/pharmacodynamic modeling and therapeutic drug monitoring.
- [1] Sparreboom A, van Tellingen O, Nooijen WJ, Beijnen JH. Isolation, purification, and biological activity of mono- and dihydroxylated paclitaxel metabolites from human feces. Cancer Chemother Pharmacol. 1995;36(4):299-304. doi:10.1007/BF00689047 View Source
